Benzoyl chloride, 3,5-bis(chlorosulfonyl)-
CAS No.: 37828-01-6
Cat. No.: VC17981761
Molecular Formula: C7H3Cl3O5S2
Molecular Weight: 337.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37828-01-6 |
|---|---|
| Molecular Formula | C7H3Cl3O5S2 |
| Molecular Weight | 337.6 g/mol |
| IUPAC Name | 3,5-bis(chlorosulfonyl)benzoyl chloride |
| Standard InChI | InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H |
| Standard InChI Key | UCPAOLHXMFSGKT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₇H₃Cl₃O₅S₂, with a molar mass of 335.58 g/mol . Its structure combines a benzoyl chloride backbone (C₆H₅COCl) with two chlorosulfonyl (-SO₂Cl) groups at the meta positions (Figure 1).
Key Structural Features:
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Acyl Chloride Group: The benzoyl moiety provides electrophilic reactivity, enabling nucleophilic acyl substitution reactions.
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Chlorosulfonyl Groups: These electron-withdrawing substituents enhance the compound’s acidity and susceptibility to hydrolysis.
Spectroscopic and Computational Data
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Predicted Collision Cross Section (CCS): Ranges from 172.5 Ų ([M-H]⁻) to 185.5 Ų ([M+Na]⁺), critical for mass spectrometry characterization .
Synthetic Pathways
General Synthesis Strategy
While direct methods for synthesizing 3,5-bis(chlorosulfonyl)benzoyl chloride are undocumented, analogous routes for related compounds suggest a two-step approach:
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Sulfonation: Introducing sulfonic acid groups to 3,5-dihydroxybenzoic acid.
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Chlorination: Converting sulfonic acids to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Case Study: 3,5-Diacetoxybenzoyl Chloride Synthesis
A high-yield (98.2%) method for 3,5-diacetoxybenzoyl chloride involves refluxing 3,5-diacetoxybenzoic acid with SOCl₂ in dichloromethane . This protocol could be adapted by replacing acetoxy groups with sulfonic acids:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5°C | ~80% (estimated) |
| Chlorination | SOCl₂, reflux, 3–5 hrs | >90% (projected) |
Challenges and Optimizations
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Moisture Sensitivity: Both acyl and sulfonyl chlorides hydrolyze readily, necessitating anhydrous conditions.
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Side Reactions: Competing reactions at multiple reactive sites may require protective group strategies.
Physicochemical Properties
Comparative Analysis with Analogues
Data from 3-(chlorosulfonyl)benzoyl chloride (CAS 4052-92-0), a mono-substituted analogue, provides insights :
| Property | 3-(Chlorosulfonyl)benzoyl Chloride | 3,5-Bis(chlorosulfonyl)benzoyl Chloride (Projected) |
|---|---|---|
| Melting Point | 18–20°C | Likely higher due to symmetry |
| Boiling Point | 170–175°C (15 Torr) | >200°C (estimated) |
| Density | 1.567 g/cm³ | ~1.6–1.7 g/cm³ |
Reactivity and Applications
Nucleophilic Substitution Reactions
The compound’s dual chlorosulfonyl and acyl chloride groups enable diverse transformations:
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Aminolysis: Reaction with amines to form sulfonamides and amides.
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Polymerization: Serving as a monomer for polyesters or polysulfonates.
Pharmaceutical Intermediate
Bis-sulfonyl chlorides are precursors to sulfonamide drugs, though specific applications for this compound remain unexplored.
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